2-Benzyl-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
2-Benzyl-3-(2-methylphenyl)quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with benzyl and methylphenyl substituents, which may influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(2-methylphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method includes the use of benzyl chloride and 2-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of quinazolinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Benzyl-3-(2-methylphenyl)quinazolin-4-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include key proteins or signaling cascades relevant to the compound’s therapeutic or biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the benzyl and methylphenyl substituents, which may alter its biological activity and chemical reactivity.
3-(2-Methylphenyl)quinazolin-4-one: Similar structure but without the benzyl group, potentially affecting its interaction with biological targets.
2-Benzylquinazolin-4-one: Lacks the 2-methylphenyl group, which may influence its overall properties.
Uniqueness
2-Benzyl-3-(2-methylphenyl)quinazolin-4-one is unique due to the presence of both benzyl and methylphenyl substituents, which can enhance its lipophilicity, stability, and potential interactions with biological targets. These structural features may contribute to its distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C22H18N2O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c1-16-9-5-8-14-20(16)24-21(15-17-10-3-2-4-11-17)23-19-13-7-6-12-18(19)22(24)25/h2-14H,15H2,1H3 |
InChI Key |
KFQYXEITWGMUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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